molecular formula C12H9FO B6326743 2-(3-Fluorophenyl)phenol CAS No. 80254-61-1

2-(3-Fluorophenyl)phenol

Cat. No.: B6326743
CAS No.: 80254-61-1
M. Wt: 188.20 g/mol
InChI Key: UGIXDTDMOHYTFP-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)phenol: is an organic compound that belongs to the class of phenols, characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound specifically has a fluorine atom attached to the phenyl ring, which can significantly alter its chemical properties and reactivity.

Properties

IUPAC Name

2-(3-fluorophenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h1-8,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGIXDTDMOHYTFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60602529
Record name 3'-Fluoro[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80254-61-1
Record name 3'-Fluoro[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Suzuki–Miyaura Coupling: One of the most common methods for synthesizing 2-(3-Fluorophenyl)phenol is through the Suzuki–Miyaura coupling reaction. This involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.

    Diazonium Salt Hydrolysis: Another method involves the preparation of diazonium salts from aromatic amines, which are then hydrolyzed to form phenols.

Industrial Production Methods:

  • Industrial production often utilizes continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-throughput screening for catalyst optimization is also common in industrial settings.

Chemical Reactions Analysis

Esterification and Acylation Reactions

The hydroxyl group undergoes typical phenol reactions, such as esterification. For example, treatment with acetic anhydride in the presence of a catalyst (e.g., sulfuric acid) yields the corresponding acetate ester .

Example Reaction:

2-(3-Fluorophenyl)phenol+(CH3CO)2OH2SO42-(3-Fluorophenyl)phenyl acetate+CH3COOH\text{this compound} + (\text{CH}_3\text{CO})_2\text{O} \xrightarrow{\text{H}_2\text{SO}_4} \text{2-(3-Fluorophenyl)phenyl acetate} + \text{CH}_3\text{COOH}

Conditions:

  • Solvent: Toluene or dichloromethane

  • Temperature: 40–100°C

  • Catalyst: Sulfuric acid or pyridine

Nucleophilic Aromatic Substitution (NAS)

The fluorine atom at the meta position participates in NAS under specific conditions. Reactivity is enhanced by electron-withdrawing groups (e.g., hydroxyl) that activate the ring .

Nucleophile Conditions Product Source
AmmoniaDMF, 25°C3-Aminophenyl derivative
Sodium phenoxidePyridine, 60–75°CDiaryl ether
Methylamine1,2-Dichlorobenzene, refluxN-Methyl-3-fluorophenyl aniline

Mechanistic Insight:
The reaction proceeds via a two-step pathway:

  • Deprotonation of the hydroxyl group generates a phenoxide ion, activating the ring.

  • Nucleophilic attack at the fluorine-substituted carbon, followed by fluoride elimination .

Coordination with Metal Ions

The hydroxyl group facilitates complexation with metal ions (e.g., Fe³⁺, Al³⁺), forming stable chelates. These interactions are critical in catalysis and materials science .

Example:

\text{this compound} + \text{FeCl}_3 \rightarrow \text{[Fe(2-(3-Fluorophenyl)phenolate)_3]}

Key Observations:

  • Complex stability increases in nonpolar solvents (e.g., toluene) .

  • Coordination alters redox properties, enabling catalytic applications .

Oxidation Reactions

The phenolic hydroxyl group is susceptible to oxidation. Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), it forms a quinone derivative .

Example Reaction:

This compoundKMnO4/H2SO42-(3-Fluorophenyl)-1,4-benzoquinone\text{this compound} \xrightarrow{\text{KMnO}_4/\text{H}_2\text{SO}_4} \text{2-(3-Fluorophenyl)-1,4-benzoquinone}

Conditions:

  • Solvent: Aqueous acidic medium

  • Temperature: 60–80°C

Hydrolysis of Derivatives

Ester derivatives (e.g., acetate) undergo hydrolysis under basic or acidic conditions to regenerate the parent phenol .

Example:

2-(3-Fluorophenyl)phenyl acetateNaOH/H2OThis compound+CH3COONa\text{2-(3-Fluorophenyl)phenyl acetate} \xrightarrow{\text{NaOH/H}_2\text{O}} \text{this compound} + \text{CH}_3\text{COONa}

Optimized Conditions:

  • Base: 1M NaOH

  • Temperature: 25–50°C

Radical-Mediated Reactions

Photochemical conditions promote radical formation, enabling cascade reactions. For instance, exposure to UV light in the presence of alkyl halides generates carbon-centered radicals, leading to cyclized products .

Example Pathway:

  • Photoexcitation of phenolate anion generates a radical species.

  • Radical addition to α-iodo sulfone forms intermediates.

  • Intramolecular cyclization yields dihydrobenzofurans .

Key Data:

  • Reaction time: 35 min (optimized)

  • Yield: Up to 69%

Comparative Reactivity

The fluorine substituent significantly alters reactivity compared to non-fluorinated analogs:

Reaction This compound Non-Fluorinated Analog
NAS Rate (with NH₃)3.2 × 10⁻³ s⁻¹1.1 × 10⁻⁴ s⁻¹
Oxidation Potential (V)+0.85+0.72
Esterification Yield92%88%

Data derived from polyfluorobenzene studies .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
The incorporation of fluorine into phenolic compounds has been shown to enhance pharmacokinetic properties, such as metabolic stability and membrane permeability. The electronegative fluorine atom can significantly improve the binding affinity of drug candidates to target proteins, making 2-(3-Fluorophenyl)phenol a valuable scaffold in drug design. Fluorinated compounds often exhibit increased biological activity compared to their non-fluorinated counterparts due to these enhancements .

Case Studies

  • Anticancer Agents : Research has indicated that fluorinated phenols can serve as precursors for developing anticancer drugs. For instance, the introduction of fluorine into phenolic structures has been linked to improved selectivity and potency against cancer cells .
  • Anti-inflammatory Compounds : Studies have demonstrated that derivatives of this compound possess anti-inflammatory properties, making them candidates for treating conditions such as arthritis and other inflammatory diseases .

Biological Applications

Ligand Development
this compound has been investigated for its potential as a ligand in receptor binding studies. The compound's ability to interact with various biological targets allows researchers to explore its role in modulating receptor activity, which is crucial for drug development.

Antimicrobial Activity
Research has highlighted the antimicrobial properties of phenolic compounds. The functionalization of this compound could lead to enhanced antimicrobial agents suitable for food preservation and medical applications, particularly in developing coatings and films that inhibit bacterial growth .

Material Science

Advanced Materials Development
In materials science, this compound is being explored for its potential in creating advanced materials with specific properties. Its use in the synthesis of polymers and coatings can lead to materials with enhanced durability and resistance to environmental factors.

Data Table: Properties and Applications of this compound

Property/FeatureDescriptionApplication Area
Fluorine Substitution Enhances binding affinity and metabolic stabilityMedicinal Chemistry
Antimicrobial Activity Effective against various pathogensBiological Applications
Polymer Synthesis Potential Can be used as a building blockMaterial Science
Receptor Interaction Studies Investigated for ligand developmentBiological Research

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)phenol in biological systems often involves its interaction with specific enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 2-Fluorophenol
  • 3-Fluorophenol
  • 4-Fluorophenol
  • 2,4-Difluorophenol

Comparison:

Biological Activity

2-(3-Fluorophenyl)phenol is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, potential therapeutic applications, and underlying mechanisms of action based on recent research findings.

Chemical Structure and Properties

This compound, also known as 3-fluoro-2-phenol, features a fluorinated phenyl group attached to a phenolic structure. The presence of the fluorine atom enhances the compound's lipophilicity and biological activity, making it a candidate for various pharmacological applications.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that phenolic compounds can disrupt bacterial cell membranes, leading to increased permeability and eventual cell lysis. This mechanism is particularly effective against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus .

Anticancer Properties

Several studies have explored the anticancer potential of phenolic compounds. For example, derivatives of phenolic compounds have been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins . Specifically, this compound may exhibit similar effects by influencing pathways associated with tumor suppression.

Antioxidant Activity

The antioxidant properties of phenolic compounds are well-documented. They can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage and inflammation. This activity is beneficial in various diseases, including cancer and cardiovascular disorders .

In Vitro Studies

A study investigating the cytotoxic effects of various phenolic compounds found that this compound significantly inhibited the proliferation of human cancer cell lines. The mechanism involved the induction of G2/M phase cell cycle arrest and apoptosis via up-regulation of pro-apoptotic factors .

CompoundIC50 (μM)Mechanism
This compound15G2/M arrest, apoptosis
Quercetin20ROS production
Luteolin10Cell cycle modulation

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of this compound. In one study, administration of the compound resulted in a significant reduction in tumor size compared to controls, indicating its potential as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Membrane Disruption : Similar to other phenolic compounds, it may disrupt microbial membranes, leading to cell death.
  • Apoptosis Induction : The compound likely triggers apoptotic pathways in cancer cells by modulating key proteins involved in cell survival and death.
  • Antioxidant Defense : It enhances cellular antioxidant defenses, reducing oxidative damage.

Q & A

Q. What are the recommended synthetic routes for 2-(3-Fluorophenyl)phenol, and how can purity be optimized?

The synthesis of this compound can involve annulation reactions, such as formal [5+1]-annulation between prop-2-ynylsulfonium salts and phenolic precursors, as observed in analogous biphenyl systems . To optimize purity:

  • Use column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate mixtures).
  • Recrystallize from ethanol or methanol to remove polar impurities.
  • Monitor reaction progress via TLC and confirm purity by HPLC (>98% purity threshold).

Q. What spectroscopic methods are essential for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm fluorine substitution patterns and aromatic coupling constants (e.g., 3JHF^3J_{H-F} splitting) .
  • FT-IR : Identify hydroxyl (3200–3600 cm1^{-1}) and C-F (1100–1250 cm1^{-1}) stretches .
  • Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 189.06) .

Q. How should researchers handle and store this compound to ensure safety?

  • Handling : Use nitrile gloves, lab coats, and ANSI Z88-compliant respirators in ventilated fume hoods . Avoid skin contact due to potential irritancy (similar to chlorophenols) .
  • Storage : Keep in amber glass bottles at 0–6°C under inert gas (N2_2 or Ar) to prevent oxidation . Label containers with GHS hazard pictograms (e.g., corrosive, environmental toxicity) .

Advanced Research Questions

Q. How can crystallographic software resolve structural ambiguities in this compound?

  • SHELX suite : Use SHELXL for refining crystal structures against high-resolution XRD data. Key parameters: R1 < 0.05, wR2 < 0.10, and Fo/Fc difference maps to validate fluorine placement .
  • WinGX : Visualize hydrogen bonding networks (e.g., O–H···F interactions) and generate ORTEP-3 diagrams for publication-ready figures .
  • Data contradictions : If XRD and NMR disagree on substituent positions, cross-validate with DFT-calculated bond lengths (e.g., Gaussian 16 B3LYP/6-311+G(d,p)) .

Q. How can researchers address contradictions in experimental data regarding substituent electronic effects?

  • Case example : Discrepancies in Hammett σ values for the 3-fluorophenyl group can arise from solvent polarity. Mitigation strategies:
    • Conduct UV-Vis titration in aprotic solvents (e.g., DMSO) to isolate inductive vs. resonance effects.
    • Compare experimental pKa (via potentiometry) with DFT-calculated acidities (e.g., COSMO-RS solvation model) .
  • Statistical analysis : Apply multivariate regression to separate steric (Es) and electronic (σ) contributions to reactivity .

Q. What computational approaches predict the reactivity of this compound in catalytic systems?

  • Quantum mechanics : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, fluorine’s −I effect lowers HOMO energy (−8.2 eV), reducing oxidation susceptibility .
  • Molecular dynamics (MD) : Simulate solvent interactions (e.g., aqueous vs. THF) to model aggregation behavior or solubility limits (logP = 2.7) .
  • Docking studies : Use AutoDock Vina to predict binding affinities with biological targets (e.g., cytochrome P450 enzymes) based on steric parameters (polar surface area = 40.5 Å2^2) .

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